
Mesembryanthemoidigenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesembryanthemoidigenic acid is a pentacyclic triterpenoid with formula C30H48O4, originally isolated from Akebia quinata and Stauntonia hexaphylla. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and a diol. It derives from a hydride of an oleanane.
Aplicaciones Científicas De Investigación
Stress Response and Photosynthesis Adaptation
Mesembryanthemum crystallinum, known as the common ice plant, is a model for studying the shift from C3 photosynthesis to Crassulacean acid metabolism, an adaptation to environmental stress. Research has highlighted its ability to tolerate salt stress and provided insights into abiotic stress biology. This model is valuable for genomic studies in the Caryophyllales order, particularly in understanding natural abiotic stress tolerance mechanisms (Bohnert & Cushman, 2000).
Antioxidant Properties and Potential Nutraceutical Use
Mesembryanthemum edule, used in traditional medicine and as a food ingredient, shows significant antioxidant activities. Various extracts from this plant exhibit strong scavenging activity against radicals. This suggests the potential use of M. edule as a nutraceutical in the pharmaceutical industry, owing to its antioxidant properties (Falleh et al., 2011).
Impact on Plant Growth and Photosynthesis Under Different Lighting
A study on Mesembryanthemum crystallinum grown under different red and blue LED light ratios revealed variations in plant growth and photosynthetic characteristics. This research is significant for understanding how light conditions influence plant growth and photosynthesis, particularly in plants like M. crystallinum (He et al., 2017).
Role in Regulation of Photooxidative Stress Responses
Research on Mesembryanthemum crystallinum also focuses on its response mechanisms during the shift from C3 photosynthesis to CAM under stress conditions. Studies have shown the importance of redox changes in the chloroplast and hydrogen peroxide in regulating this transition and responding to photooxidative stress (Ślesak et al., 2003).
Potential in Genetic Engineering and Bioremediation
The common ice plant, Mesembryanthemum Crystallinum, has been used as a model for studying CAM and tolerance to abiotic stresses. Its potential for bioremediation of salinized soil is noted, owing to its efficiency in salt sequestration. Additionally, advancements in genetic engineering techniques for this species have opened avenues for more in-depth studies (Sunagawa et al., 2007).
Phytochemical and Antimicrobial Properties
Mesembryanthemum edule has been researched for its phenolic contents and biological activities, showing significant antimicrobial activity against various bacterial and fungal strains. This underlines the plant's potential as a source of natural antioxidants and antibiotics (Falleh et al., 2013).
Propiedades
Número CAS |
4871-87-8 |
|---|---|
Fórmula molecular |
C30H48O4 |
Peso molecular |
472.7 g/mol |
Nombre IUPAC |
(2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,18-31)13-15-30(20,24(33)34)16-14-28(19,29)5/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,23-,26+,27-,28+,29+,30-/m0/s1 |
Clave InChI |
CZWBKSDPBWNHGO-DPJNYECVSA-N |
SMILES isomérico |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C(=O)O)CO |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C(=O)O)C)C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C(=O)O)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



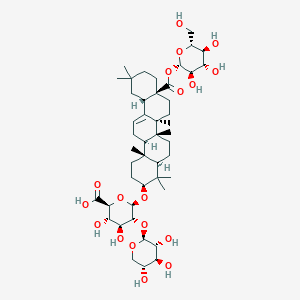


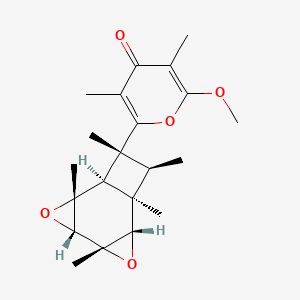
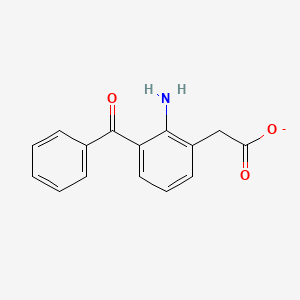
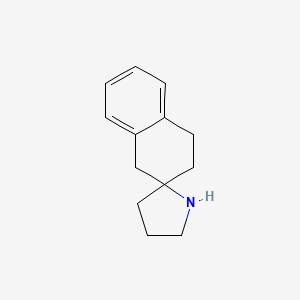

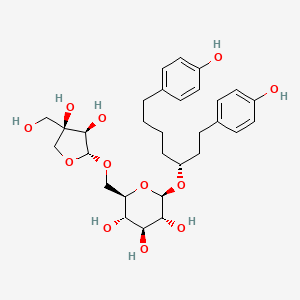
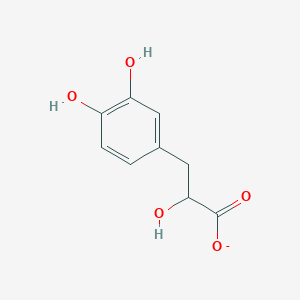
![5-(4-aminophenyl)-N,8-dimethyl-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide](/img/structure/B1258963.png)
![Cyclopenta[l]phenanthrene](/img/structure/B1258965.png)


![4-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B1258970.png)